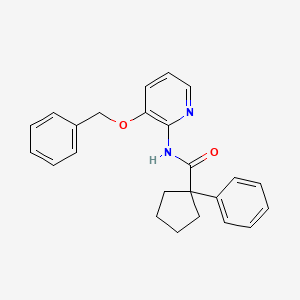

1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c27-23(24(15-7-8-16-24)20-12-5-2-6-13-20)26-22-21(14-9-17-25-22)28-18-19-10-3-1-4-11-19/h1-6,9-14,17H,7-8,15-16,18H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKRPTMOWCNMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C20H22N2O2

- Molecular Weight : 322.40 g/mol

Research indicates that 1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide interacts with various biological targets, leading to multiple pharmacological effects. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter systems.

- Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity, protecting cells from oxidative stress.

Biological Activity Data

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

Anticancer Studies :

- In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Neuroprotective Studies :

- Animal models treated with the compound showed significant reductions in markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. This suggests a potential role in neurodegenerative disease management.

-

Antioxidant Studies :

- The compound exhibited strong free radical scavenging activity in biochemical assays, indicating its potential as an antioxidant agent.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of 1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide:

- A study published in MDPI reported that derivatives of this compound displayed selective inhibition against certain protein targets implicated in cancer progression, suggesting a pathway for therapeutic development .

- Another investigation revealed that the compound's neuroprotective effects were associated with modulation of inflammatory pathways, which could be beneficial in treating neurodegenerative disorders .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-phenyl-N-(3-phenylmethoxypyridin-2-yl)cyclopentane-1-carboxamide?

A typical synthetic approach involves coupling a cyclopentanecarboxylic acid derivative with a substituted pyridinylamine. For example, DCC (dicyclohexylcarbodiimide) is often used as a coupling agent to activate the carboxyl group, followed by nucleophilic attack by the amine group on the pyridine ring. Reaction conditions (e.g., solvent, temperature) are critical for achieving high yields, as seen in analogous carboxamide syntheses where yields >89% were reported using similar methodologies .

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

- NMR Spectroscopy : and NMR data (e.g., cyclopentyl CH signals at δ 1.64–2.40 ppm and aromatic protons at δ 7.26–7.51 ppm) confirm the cyclopentane and phenyl/pyridinyl moieties .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 280.75 for a related carboxamide) validate the molecular formula .

- Elemental Analysis : Percentages of C, H, and N are cross-checked against theoretical values (e.g., C: 59.89%, H: 6.10%, N: 9.98%) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for carboxamide bond formation. Reaction temperatures between 0–25°C minimize side reactions, while stoichiometric ratios of coupling agents (e.g., DCC) to substrates (1:1.1) enhance efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretching frequencies) may arise from conformational flexibility or impurities. Strategies include:

- 2D NMR Techniques : HSQC and HMBC correlations to assign ambiguous signals.

- Control Experiments : Re-synthesis of intermediates to verify purity.

- Computational Modeling : Comparing experimental IR peaks (e.g., 1732 cm for C=O) with density functional theory (DFT)-predicted values .

Q. What biological targets or mechanisms are associated with this compound?

While direct data on this compound is limited, structurally related cyclopentanecarboxamides are known to modulate chemokine receptors (e.g., CCR5 or CXCR3). Assays such as radioligand binding studies or calcium flux assays are recommended to evaluate receptor affinity and functional activity .

Q. What strategies are employed to optimize synthetic yields in multistep reactions?

- Stepwise Purification : Silica gel chromatography after each step to remove unreacted intermediates.

- Catalyst Screening : Testing alternative coupling agents (e.g., HATU vs. DCC) to improve efficiency.

- Reaction Monitoring : TLC or LC-MS to track progress and adjust conditions dynamically .

Q. How does the electronic nature of substituents influence reactivity in downstream modifications?

Electron-donating groups (e.g., methoxy on the pyridine ring) enhance nucleophilicity, facilitating reactions like alkylation or acylation. Conversely, electron-withdrawing groups (e.g., nitro) may require harsher conditions for functionalization. This is supported by IR data showing reduced carbonyl reactivity in electron-deficient analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.